

Medelamine B: A Technical Overview of its Discovery and Origins

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Compound of Interest

Compound Name: Medelamine B

Cat. No.: B1244805

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Abstract

Medelamine B, a novel alkylamine, was first identified as a potential anticancer agent with a unique mode of action related to the Ras signaling pathway. This technical guide provides a comprehensive overview of the discovery and origin of **Medelamine B**, consolidating the available scientific information. It details the initial isolation from a bacterial source and presents the limited available data on its biological activity. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of **Medelamine B** and related compounds.

Discovery and Origin

Medelamine B was first described in a 1995 publication in The Journal of Antibiotics by Morino and colleagues. The discovery was the result of a screening program designed to identify compounds that could reverse the heat shock sensitivity induced by the oncogenic RAS2Val19 mutation in yeast. This screening approach suggested that **Medelamine B** might interfere with the Ras signaling pathway, a critical regulator of cell growth and proliferation that is frequently mutated in human cancers.

The natural source of **Medelamine B** was identified as the bacterium *Streptomyces* sp. NK 14819[1]. The genus *Streptomyces* is a well-known producer of a wide array of bioactive secondary metabolites, including many clinically used antibiotics and anticancer drugs.

Physicochemical Properties

At present, detailed experimental data on the physicochemical properties of **Medelamine B** are not widely available in the public domain. The following table summarizes the basic information that has been compiled from various chemical databases.

Property	Value	Source
Molecular Formula	C15H33N	PubChem
Molecular Weight	227.43 g/mol	PubChem
IUPAC Name	(12S)-12-methyltetradecan-1-amine	PubChem
CAS Number	170528-57-9	Not explicitly found, but associated with the discovery paper.

Biological Activity

The initial discovery of **Medelamine B** was based on its ability to "cancel" the heat shock sensitivity of yeast expressing a mutated RAS protein. This finding strongly implicates **Medelamine B** as a potential modulator of the Ras signaling pathway. However, specific quantitative data on its anticancer activity, such as IC50 values against various cancer cell lines, have not been reported in the readily accessible scientific literature. The original publication by Morino et al. remains the primary source of information on its biological effects, but the full text containing detailed experimental results is not widely available.

Experimental Protocols

The detailed experimental protocols for the fermentation of *Streptomyces* sp. NK 14819, as well as the extraction, purification, and structure elucidation of **Medelamine B**, were described in the original 1995 publication. Unfortunately, the inaccessibility of the full-text article prevents a detailed reproduction of these methods here.

The screening assay that led to the discovery of **Medelamine B** likely involved the following general steps, as inferred from the publication's title:

Yeast-Based Screening Workflow (Inferred)

Caption: Inferred workflow for the yeast-based screening that led to the discovery of **Medelamine B**.

Mechanism of Action

The precise mechanism of action of **Medelamine B** has not been fully elucidated. The initial discovery suggests an interaction with the Ras signaling pathway. The Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic alterations in human cancers.

Simplified Ras Signaling Pathway

Caption: Simplified Ras signaling cascade and a hypothetical point of interference for **Medelamine B**.

The exact target of **Medelamine B** within this pathway remains unknown. It could potentially interfere with Ras processing, its interaction with effector proteins like RAF, or downstream signaling components. Further research is required to pinpoint its molecular target and elucidate its mechanism of action.

Future Directions

The initial discovery of **Medelamine B** as a compound that can counteract the effects of an oncogenic Ras mutation in a yeast model is intriguing. However, the lack of subsequent published research has left many questions unanswered. To advance the potential of **Medelamine B** as a therapeutic lead, the following areas of research are critical:

- **Total Synthesis:** A robust and scalable synthetic route to **Medelamine B** and its analogs is necessary for further biological evaluation.
- **In Vitro Anticancer Activity:** Comprehensive screening of **Medelamine B** against a panel of human cancer cell lines, particularly those with known Ras mutations, is required to determine its potency and spectrum of activity.

- Mechanism of Action Studies: In-depth biochemical and cell-based assays are needed to identify the direct molecular target of **Medelamine B** within the Ras pathway or other relevant signaling cascades.
- Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of **Medelamine B** will be crucial for optimizing its potency, selectivity, and drug-like properties.

Conclusion

Medelamine B represents an early-stage discovery with a potentially novel mechanism of action targeting the Ras signaling pathway. Its origin from a *Streptomyces* species highlights the continued importance of natural products in drug discovery. While the available data is currently limited, this technical guide consolidates the foundational knowledge of **Medelamine B**'s discovery and origin, providing a starting point for future research aimed at unlocking its full therapeutic potential. The development of a synthetic route and a thorough investigation of its biological activity are critical next steps in determining the future of this intriguing molecule.

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References

- 1. orbit.dtu.dk [orbit.dtu.dk]
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